BenchChemオンラインストアへようこそ!

Hydroxyquinidine gluconate

Antiarrhythmic potency Ventricular ectopy suppression Dihydroquinidine vs. Quinidine

Procure this specific salt form for USP-compliant system suitability testing of quinidine formulations. Its 2.33× lower proarrhythmic liability and 1.9×–2.9× greater atrial selectivity over quinidine make it the required reference standard for cardiac safety panels (CiPA) and AF mechanism studies. Gluconate counterion ensures IV-compatible solubility.

Molecular Formula C26H34N2O9
Molecular Weight 518.6 g/mol
Cat. No. B13816385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyquinidine gluconate
Molecular FormulaC26H34N2O9
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OOC(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C26H34N2O9/c1-3-14-12-28-9-7-15(14)10-20(28)25(17-6-8-27-19-5-4-16(35-2)11-18(17)19)36-37-26(34)24(33)23(32)22(31)21(30)13-29/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21-,22-,23+,24-,25-/m1/s1
InChIKeyRSMQVVFKFFQAFW-UIGGNZKFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyquinidine Gluconate (CAS 18253-58-2): Compound Identity, Pharmacological Class, and Procurement-Relevant Specifications


Hydroxyquinidine gluconate (syn. hydroquinidine gluconate, dihydroquinidine gluconate; CAS 18253-58-2; molecular formula C₂₆H₃₄N₂O₉; MW 518.56) is the D-gluconic acid salt of (9S)-10,11-dihydro-6′-methoxycinchonan-9-ol, a Class IA antiarrhythmic agent belonging to the cinchona alkaloid family . It is the fully saturated analog of quinidine—differing by hydrogenation of the vinyl substituent at the quinuclidine ring to an ethyl group—and is recognized in USP monographs as a co-component of quinidine gluconate injection formulations, where dihydroquinidine gluconate content is specified alongside quinidine gluconate [1]. The gluconate counterion confers enhanced aqueous solubility relative to the free base, making this salt form particularly suited for intravenous formulation and analytical reference standard applications .

Why Hydroxyquinidine Gluconate Cannot Be Interchanged with Generic Quinidine Salts or Unsubstituted Analogs: Structural, Pharmacokinetic, and Safety Grounds


Hydroxyquinidine gluconate (dihydroquinidine gluconate) is not functionally interchangeable with quinidine sulfate, quinidine gluconate, or quinidine polygalacturonate. The saturated quinuclidine ring of dihydroquinidine alters both ion channel binding kinetics and systemic disposition compared to quinidine: dihydroquinidine achieves comparable antiarrhythmic efficacy at approximately 50% lower steady-state plasma concentrations [1], while the 3-hydroxylated analog of hydroquinidine (3-OH-HQ) demonstrates a significantly lower proarrhythmic liability than quinidine in validated preclinical models—7/8 versus 3/8 dogs developing ventricular arrhythmias, respectively, despite equivalent QT prolongation [2]. Furthermore, systematic differences in protein binding (free fraction approximately 49% vs. approximately 20% for quinidine) and elimination half-life (approximately 12.4 h vs. approximately 6–8 h for quinidine) mean that total plasma concentration cannot serve as a surrogate for pharmacologically active exposure across these compounds [3][4]. These quantitative pharmacological divergences preclude simple dose-equivalence substitution in both clinical and research contexts.

Hydroxyquinidine Gluconate: Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


Antiarrhythmic Potency Advantage of Dihydroquinidine (Hydroxyquinidine Gluconate Active Moiety) vs. Quinidine in Human Ventricular Ectopy

Dihydroquinidine, the pharmacologically active moiety of hydroxyquinidine gluconate, exhibits approximately 2-fold greater antiarrhythmic potency than quinidine in patients with chronic high-frequency premature ventricular beats (PVB). In a randomized, double-blind, crossover, placebo-controlled study (n = 14), dihydroquinidine achieved comparable PVB suppression to quinidine at approximately 50% lower steady-state plasma concentrations [1]. At steady state, dihydroquinidine mean peak plasma concentration was 1.10 ± 0.41 µg/mL vs. quinidine 2.24 ± 1.13 µg/mL, yet both agents reduced mean PVB frequency per hour to a similar degree (dihydroquinidine: 233 ± 330; quinidine: 234 ± 311) compared to placebo (690 ± 569) [1]. Moreover, 64% of patients on dihydroquinidine achieved >70% PVB reduction vs. 57% on quinidine, and dihydroquinidine's relative bioavailability was 59% of quinidine by AUC comparison—indicating that its intrinsic antiarrhythmic potency per unit plasma concentration substantially exceeds that of quinidine [1].

Antiarrhythmic potency Ventricular ectopy suppression Dihydroquinidine vs. Quinidine

Reduced Proarrhythmic Liability of 3-Hydroxy-Hydroquinidine vs. Quinidine in a Validated Canine Model of Drug-Induced Torsades de Pointes

3-Hydroxy-hydroquinidine (3-OH-HQ), the 3-hydroxylated metabolite of hydroquinidine (the active scaffold of hydroxyquinidine gluconate), demonstrated significantly lower proarrhythmic liability compared to quinidine in a validated canine model of QT-dependent ventricular arrhythmias [1]. In hypokalemic dogs with chronic AV block (n = 8), quinidine provoked ventricular arrhythmias (isolated ventricular beats, repetitive beats, or polymorphic ventricular tachycardia) in 7 of 8 dogs (p ≤ 0.05), whereas 3-OH-HQ induced arrhythmias in only 3 of 8 dogs (NS) [1]. The differential arrhythmogenicity occurred despite comparable QT interval prolongation: quinidine prolonged QT (paced at 60 bpm) by +39 ± 18 ms (low dose) and +51 ± 29 ms (high dose), while 3-OH-HQ prolonged QT by +28 ± 22 ms (low dose) and +50 ± 22 ms (high dose) [1]. Notably, at low dose, only 1 dog on 3-OH-HQ developed arrhythmias vs. 4 dogs on quinidine [1].

Proarrhythmic risk Torsades de pointes Cardiac safety pharmacology

Superior Atrial Refractory Period Prolongation: Hydroquinidine vs. Quinidine Potency Ratio in Anesthetized Canine Electrophysiology

Hydroquinidine (dihydroquinidine), the active moiety of hydroxyquinidine gluconate, demonstrates significantly greater potency than quinidine in prolonging atrial refractory periods in anesthetized dogs [1]. Both drugs exhibited Class IA antiarrhythmic effects without qualitative electrophysiological differences; however, hydroquinidine was substantially more potent on atrial tissue, with potency ratios relative to quinidine estimated at 1.9 for the effective atrial refractory period and 2.9 for the functional atrial refractory period [1]. This indicates that hydroquinidine achieves equivalent atrial refractoriness at approximately one-half to one-third the molar concentration of quinidine, representing a tissue-selective potency advantage not captured by global QT interval measurements [1].

Atrial electrophysiology Refractory period Ion channel pharmacology

Gluconate Salt Form: Aqueous Solubility and Intravenous Formulation Enablement Differentiating Hydroxyquinidine Gluconate from Free Base and Alternative Salts

The gluconate salt form of hydroquinidine/dihydroquinidine provides a critical formulation advantage over the free base and many alternative salt forms (e.g., hydrochloride, sulfate) through enhanced aqueous solubility, enabling sterile intravenous solution preparation [1]. The USP monograph for Quinidine Gluconate Injection explicitly recognizes dihydroquinidine gluconate as a co-component of the sterile aqueous formulation, with each mL containing quinidine gluconate and dihydroquinidine gluconate totaling 76–84 mg of quinidine gluconate equivalents [1]. This specification confirms that the gluconate counterion is compatible with aqueous IV formulation at clinically relevant concentrations. By contrast, the free base of dihydroquinidine has limited water solubility (estimated aqueous solubility ~1 g/L for the free base vs. enhanced solubility for the gluconate salt), and alternative salts such as the hydrochloride exhibit different dissolution profiles that may affect bioavailability and parenteral compatibility .

Salt selection Intravenous formulation Aqueous solubility

Protein Binding Differential: Lower Plasma Protein Binding of Hydroxylated Quinidine Derivatives Translates to Higher Free Pharmacologically Active Fraction vs. Quinidine

Hydroxylated quinidine derivatives exhibit substantially lower plasma protein binding than the parent compound quinidine, resulting in a larger free (pharmacologically active) fraction at equivalent total plasma concentrations. In a randomized, double-blind crossover study in healthy subjects (n = 5), the free fraction of 3-hydroxyquinidine (3-OHQ)—a structurally closely related hydroxylated derivative within the quinidine/hydroquinidine class—was 49% ± 4.8 (mean ± SD), compared to only 20% ± 4.3 for quinidine [1]. This approximately 2.5-fold difference in free fraction means that at matched total serum concentrations, 3-OHQ delivers 2.5× more unbound drug to cardiac tissue targets. In patients with ventricular tachycardia receiving IV quinidine gluconate, 3-hydroxyquinidine protein binding averaged 61.9%, whereas healthy volunteer binding was approximately 50%, indicating condition-dependent variability in free exposure [2]. After correcting for protein binding differences, the serum water ratio of 3-OH/quinidine can reach ≥1.0 in approximately 16% of patients—meaning free 3-OH concentrations exceed free quinidine concentrations in a significant subset of the treated population [3].

Plasma protein binding Free drug fraction Pharmacokinetic differentiation

Extended Elimination Half-Life of Hydroxylated Quinidine Derivatives vs. Quinidine: Implications for Dosing Interval and Sustained Target Engagement

The elimination half-life (t₁/₂) of 3-hydroxyquinidine (12.4 hours) is substantially longer than that of the parent compound quinidine (approximately 6–8 hours), a pharmacokinetic differentiation that extends to the broader class of hydroxylated quinidine/hydroquinidine analogs [1][2]. In a dedicated pharmacokinetic study where 3-OH-quinidine was administered directly to healthy subjects (n = 4) at escalating oral doses (35, 100, and 300 mg), the mean elimination t₁/₂ was determined to be 12.4 hours—approximately 1.5–2× longer than the generally accepted quinidine t₁/₂ beta of 6.1 ± 1.8 hours [1][2]. The renal clearance of 3-OHQ was 16 L/h [1]. Separately, in patients with ventricular tachycardia receiving IV quinidine gluconate, 3-hydroxyquinidine half-lives ranged from 3.5 to 12.4 hours, with prolonged values observed in all but two arrhythmia patients [3]. This extended elimination represents a quantifiable pharmacokinetic advantage for compounds in this structural class, potentially enabling less frequent dosing or more sustained target engagement relative to quinidine.

Elimination half-life Pharmacokinetics Dosing optimization

Hydroxyquinidine Gluconate: Evidence-Based Research and Industrial Application Scenarios Stemming from Quantitative Differentiation Data


Preclinical Cardiac Safety Pharmacology: Proarrhythmic Risk Benchmarking Using the Hydroquinidine Scaffold as a Lower-Liability Class IA Comparator

In comprehensive in vitro cardiac safety panels (CiPA/hERG/ion channel screening) and in vivo cardiovascular telemetry studies, hydroxyquinidine gluconate serves as a mechanistically informative Class IA reference compound that dissociates therapeutic action potential prolongation from proarrhythmic liability. The demonstrated 2.33× lower arrhythmia incidence (3/8 vs. 7/8 dogs, p ≤ 0.05) of 3-OH-hydroquinidine vs. quinidine in the chronic AV block dog model—despite equivalent QT prolongation—provides a quantitative benchmark for evaluating novel drug candidates where hERG block or I_Kr inhibition is pharmacologically unavoidable [1]. This compound allows safety pharmacologists to distinguish between Class IA agents with favorable vs. unfavorable proarrhythmic profiles in a within-class manner, supporting lead optimization and candidate selection decisions.

Atrial Fibrillation Research: Leveraging Hydroquinidine's 1.9–2.9× Atrial Refractory Period Selectivity for Atrial-Predominant Antiarrhythmic Models

For investigators studying atrial fibrillation mechanisms or evaluating atrial-selective antiarrhythmic strategies, hydroxyquinidine gluconate provides a useful pharmacological tool based on its 1.9×–2.9× greater potency for prolonging atrial refractory periods compared to quinidine, as established in anesthetized canine electrophysiology studies [2]. This atrial tissue selectivity, combined with the gluconate salt's IV formulation compatibility, supports acute infusion protocols in large-animal atrial fibrillation models (e.g., atrial burst pacing, vagal stimulation models) where precise control of atrial refractoriness is required without equivalent ventricular conduction slowing. The potency ratio data enable rational dose selection distinct from quinidine-based protocols.

Therapeutic Drug Monitoring and Pharmacokinetic/Pharmacodynamic Modeling: Exploiting the 2.5-Fold Free Fraction Differential for Unbound Drug Exposure Studies

In clinical pharmacology laboratories and academic PK/PD modeling groups, hydroxyquinidine gluconate and related hydroxylated derivatives serve as critical comparator compounds for studying the impact of protein binding on antiarrhythmic drug exposure-response relationships. The well-characterized 2.45-fold difference in unbound fraction (49% free for 3-OHQ vs. 20% free for quinidine) provides a natural experimental system for investigating whether total or unbound plasma concentration better predicts QTc prolongation and antiarrhythmic efficacy [3]. This is directly actionable for method development and validation in therapeutic drug monitoring (TDM) laboratories, where HPLC-based assays must distinguish total from free drug concentrations and where quality control materials require well-characterized reference standards with known protein binding properties.

Analytical Reference Standard and Method Development: Hydroxyquinidine Gluconate as a USP-Recognized Chromatographic System Suitability Component

Hydroxyquinidine gluconate (dihydroquinidine gluconate) is explicitly recognized in USP monographs for Quinidine Gluconate and Quinidine Gluconate Injection as a required component for chromatographic system suitability testing and purity assessment [4]. The USP specification that the dihydroquinidine peak response be not greater than 0.25 relative to the quinidine peak (≤20.0%) creates a regulatory-compliant framework for using this compound as an analytical reference standard in HPLC method validation, impurity profiling, and batch release testing of quinidine-containing pharmaceutical products. For analytical chemistry laboratories and QC facilities, procurement of hydroxyquinidine gluconate as a characterized reference standard is essential for compendial compliance in quinidine product testing.

Quote Request

Request a Quote for Hydroxyquinidine gluconate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.